molecular formula C11H14O2 B3386948 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol CAS No. 77879-82-4

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol

Cat. No.: B3386948
CAS No.: 77879-82-4
M. Wt: 178.23 g/mol
InChI Key: ZVOWVWZBDTZSEJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol, also known as isoeugenol methyl ether, is a chemical compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a characteristic odor similar to that of cloves. This compound is found in various essential oils and is used in the production of fragrances and flavorings .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring. The resulting oil layer is then distilled to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route. The process is optimized for large-scale production, ensuring high yield and purity. The use of continuous reactors and advanced distillation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, making this compound unique in its specific uses and effects.

Properties

IUPAC Name

2-methoxy-4-methyl-6-prop-2-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-8(2)7-10(13-3)11(9)12/h4,6-7,12H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOWVWZBDTZSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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